molecular formula C21H18BrN3O2S B2456383 (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide CAS No. 786678-93-1

(Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Cat. No.: B2456383
CAS No.: 786678-93-1
M. Wt: 456.36
InChI Key: WUFRRPVCCWCCEF-FXBPSFAMSA-N
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Description

(Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a synthetically derived small molecule based on the 4-thiazolidinone pharmacophore, a core structure renowned for its diverse biological activities. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating novel therapeutic agents. Its structure incorporates a (Z)-configured exocyclic double bond conjugated with a cyanoacetamide group, a feature often associated with enhanced electronic properties and potential for targeted protein binding. The presence of the 4-bromophenyl and 2-methylbenzyl substituents suggests its potential application as a key scaffold for developing enzyme inhibitors. Thiazolidinone derivatives are widely recognized as privileged structures in the design of antimicrobial agents and have demonstrated substantial promise as anticancer compounds by modulating various cellular pathways. Researchers can utilize this compound as a critical intermediate or a lead molecule for structure-activity relationship (SAR) studies, aiming to develop new inhibitors for specific kinases or other enzymes involved in signal transduction and cell proliferation . Its mechanism of action is hypothesized to involve interaction with biological thiols or active sites of target proteins, leading to the disruption of key cellular functions. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

(2Z)-2-[3-(4-bromophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-13-5-3-4-6-14(13)11-18-20(27)25(16-9-7-15(22)8-10-16)21(28-18)17(12-23)19(26)24-2/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFRRPVCCWCCEF-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
  • Molecular Formula : C18_{18}H18_{18}BrN3_{3}O2_{2}S
  • Molecular Weight : 396.32 g/mol

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of isothiocyanates with appropriate amines or aldehydes. For this compound, the synthetic pathway may include the following steps:

  • Formation of the thiazolidinone ring through cyclization.
  • Introduction of the cyano and acetamide groups via nucleophilic substitution or acylation reactions.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMicrobial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
(Z)-2...Pseudomonas aeruginosa14

Data adapted from various studies on thiazolidinone derivatives.

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer). The proposed mechanism includes apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
A recent study evaluated the cytotoxic effects of several thiazolidinone derivatives on MCF7 cells using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazolidinone core significantly enhanced anticancer activity.

Table 2: Cytotoxicity Data Against MCF7 Cell Line

CompoundIC50 (µM)
Compound A10
Compound B25
(Z)-2...15

Data sourced from cytotoxicity assays conducted in vitro.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Key factors influencing their efficacy include:

  • Substituents on the phenyl ring : Electron-withdrawing groups enhance antimicrobial activity.
  • Thiazolidine ring modifications : Variations in substituents can lead to improved potency against cancer cells.

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